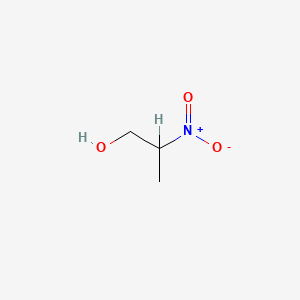

2-Nitro-1-propanol

Descripción general

Descripción

2-Nitro-1-propanol is an organic compound with the molecular formula C3H7NO3. It is a colorless to pale yellow liquid with a characteristic odor. This compound is soluble in water and most organic solvents. It is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Nitro-1-propanol can be synthesized through the nitration of 1-propanol. The process involves the reaction of 1-propanol with nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced by the nitration of propane derivatives. The process involves the use of nitric acid and a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitro-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: this compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Major Products Formed:

- Oxidation: 2-nitropropanoic acid

- Reduction: 2-amino-1-propanol

- Substitution: 2,3-dichloro-2-nitropropanol, 2,3-dibromo-2-nitropropanol

Aplicaciones Científicas De Investigación

Antimicrobial Properties

2-Nitro-1-propanol has demonstrated significant antimicrobial activity, making it a valuable additive in agricultural and veterinary practices. Research indicates that it effectively reduces the carriage of pathogenic microorganisms in livestock, particularly in cattle and poultry.

- Case Study : A study on broiler chickens challenged with Eimeria showed that the addition of this compound improved nutrient digestibility and reduced oocyst shedding, although it did not significantly affect growth performance .

Methane Inhibition in Ruminants

Another notable application of this compound is its role in inhibiting methane production during ruminal fermentation. This property is particularly relevant in the context of climate change, as methane is a potent greenhouse gas.

- Research Findings : In vitro studies revealed that supplementation with this compound significantly decreased the abundance of methanogens and reduced methane emissions by up to 96.7% compared to control groups . The compound also altered fermentation gas composition, increasing carbon dioxide proportions while decreasing methane levels.

Industrial Applications

In addition to its biological applications, this compound has potential uses in various industrial processes:

- Adhesion Agents : It can be utilized as an adhesion agent in the production of rubber products, such as tires, enhancing their durability and performance .

- Chemical Synthesis : The compound serves as a precursor for synthesizing other nitro compounds and can be involved in reactions requiring nitro functional groups.

Environmental Impact Studies

The environmental implications of using this compound have also been investigated. Its ability to inhibit methane production suggests potential benefits for reducing greenhouse gas emissions from livestock farming.

- Data Table: Effects on Methane Production

| Treatment | Methane Production (g/day) | Carbon Dioxide Production (g/day) |

|---|---|---|

| Control | 10.0 | 5.0 |

| This compound (100 mg/kg) | 0.3 | 5.7 |

| Nitroethane | 0.4 | 5.5 |

Summary of Findings

The applications of this compound span across antimicrobial use, methane inhibition in ruminants, and industrial processes. Its ability to improve nutrient digestibility while reducing harmful emissions positions it as a compound of interest in both agricultural and environmental research.

Mecanismo De Acción

The mechanism of action of 2-Nitro-1-propanol involves its interaction with microbial enzymes and coenzymes. It inhibits the activity of coenzymes F420 and F430, which are essential for methanogenesis in rumen microorganisms. This inhibition reduces the production of methane, a potent greenhouse gas . The compound also affects the expression of the mcrA gene, which is involved in methane production .

Comparación Con Compuestos Similares

2-Nitroethanol: Similar to 2-Nitro-1-propanol, it is used as an intermediate in organic synthesis and has antimicrobial properties.

2-Nitro-2-methyl-1-propanol: This compound is also used in the synthesis of various organic compounds and has applications in the chemical industry.

Uniqueness: this compound is unique due to its specific inhibitory effects on methanogenesis, making it particularly valuable in research aimed at reducing methane emissions from livestock .

Actividad Biológica

2-Nitro-1-propanol (NPOH) is an aliphatic nitro compound that has garnered attention for its potential biological activities, particularly in the context of ruminal fermentation and its effects on methane production. This article explores the biological activity of NPOH, summarizing key research findings, case studies, and relevant data.

Antimethanogenic Activity

Research has demonstrated that this compound exhibits significant antimethanogenic properties. In a comparative study involving nitrocompounds, NPOH was shown to reduce methane production by approximately 59% in vitro when supplemented to rumen cultures containing mixed microorganisms from dairy cows. This reduction was less pronounced compared to nitroethane (NE) and 2-nitroethanol (NEOH), which achieved reductions exceeding 97% under similar conditions .

The mechanism behind this activity appears to involve a shift in the fermentation pattern within the rumen. The addition of NPOH did not alter total volatile fatty acid (VFA) production but did change the composition, increasing propionate and butyrate while decreasing acetate levels. This suggests that NPOH may redirect metabolic pathways away from methane production toward more efficient energy capture through VFA synthesis .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the effects of NPOH on ruminal fermentation. A study reported that at concentrations ranging from 9 to 24 mM, NPOH significantly inhibited methane production over a 24-hour incubation period. The study also noted a decrease in total VFAs and acetate concentration with no significant effect on propionate levels .

Table 1: Effects of Nitrocompounds on Methane Production

| Compound | Methane Reduction (%) | Total VFA Production | Acetate Production | Propionate Production |

|---|---|---|---|---|

| Nitroethane | >97 | No significant change | Decreased | No significant change |

| 2-Nitroethanol | >97 | No significant change | Decreased | No significant change |

| This compound | 59 | No significant change | Decreased | Increased |

Cross-Linking Applications

Another area of interest is the use of NPOH in biomedical applications, particularly in corneal collagen cross-linking. A study evaluated its efficacy as a cross-linking agent under physiological conditions, comparing it with traditional methods like UVA-riboflavin photochemistry. The results indicated that NPOH could effectively cross-link collagenous tissues, suggesting potential therapeutic applications in ophthalmology .

Propiedades

IUPAC Name |

2-nitropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNWBUOSTLGPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863052 | |

| Record name | 2-Nitropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Nitro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2902-96-7 | |

| Record name | 2-Nitro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2902-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitropropan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002902967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-nitro-1-propanol impact rumen methanogenesis?

A1: this compound (2NPOH) acts as an inhibitor of rumen methanogenesis, primarily by targeting methanogens, microorganisms responsible for methane production. Studies demonstrate that 2NPOH reduces the abundance of total methanogens and those from the order Methanobacteriales [, ]. Furthermore, it downregulates the expression of the mcrA gene, crucial for methane production, and decreases the content of coenzymes F420 and F430, essential for methanogen activity [, ]. This inhibition ultimately leads to a reduction in methane emissions from ruminants.

Q2: Beyond methanogenesis, what other microbial activities are affected by this compound?

A3: this compound exhibits broader antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various bacteria, including Listeria monocytogenes, Campylobacter jejuni, and Campylobacter coli [, ]. This inhibitory effect appears to be influenced by factors like pH and the specific bacterial species [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H7NO3, and its molecular weight is 105.09 g/mol.

Q4: How does the chemical structure of this compound relate to its stability?

A5: Research indicates that higher-order nitroalcohols, such as the nitrodiol (2-methyl-2-nitro-1,3-propanediol) and nitrotriol (2-hydroxymethyl-2-nitro-1,3-propanediol), exhibit greater stability compared to mono-nitroalcohols like this compound []. This suggests that the presence of multiple hydroxyl groups contributes to enhanced stability.

Q5: What factors can impact the stability of this compound?

A6: The stability of this compound is influenced by factors such as storage temperature, concentration, pH, and the presence of buffers []. For instance, it degrades faster at room temperature compared to 0°C and exhibits greater instability in unbuffered water compared to a phosphate buffer [].

Q6: How does the structure of nitroalcohols affect their cross-linking ability?

A7: Studies show that higher-order nitroalcohols, specifically nitrodiols and nitrotriols, demonstrate superior cross-linking efficacy compared to mono-nitroalcohols like this compound []. This enhanced activity is attributed to their ability to function as both formaldehyde and nitrite donors, facilitating cross-linking reactions in collagenous tissues [].

Q7: What strategies can be employed to improve the formulation and stability of this compound?

A8: Although specific formulations are not detailed in the research, storing this compound at lower temperatures (e.g., 0°C), using appropriate buffer systems (e.g., phosphate buffer), and selecting suitable packaging materials could potentially enhance its stability based on the observed degradation patterns [].

Q8: What is the evidence supporting the use of this compound as a potential antimicrobial agent in food preservation?

A10: In vitro studies demonstrate that this compound can inhibit the growth of foodborne pathogens like Staphylococcus aureus in food matrices such as oat and soya drinks []. The combination of this compound with other antimicrobials, such as enterocin AS-48, enhances its efficacy in inactivating these pathogens in food products [].

Q9: What are the potential applications of this compound in treating corneal diseases?

A11: Research suggests that this compound can induce corneal cross-linking in ex vivo models, showing promise as a potential therapeutic agent for corneal diseases like keratoconus []. This cross-linking effect was found to be more pronounced with higher concentrations of this compound and prolonged treatment durations [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.